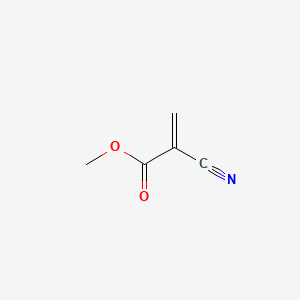

Methyl 2-cyanoacrylate

説明

特性

IUPAC Name |

methyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(3-6)5(7)8-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCLLHOVUTZFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2, Array | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-29-2 | |

| Record name | Poly(methyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4025589 | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl 2-cyanoacrylate is a clear slightly yellow liquid. (NTP, 1992), Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear to slightly yellow liquid with a characteristic odor., Colorless liquid with a characteristic odor. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

117 to 120 °F at 1.8 mmHg (NTP, 1992), 47 °C at 2 mm Hg, BP: 47-49 °C (0.33-0.36 kPa), 66 °C, 117-120 °F at 1.8 mmHg | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

174 °F (NIOSH, 2023), 82.78 °C (closed cup), 79 °C, 174 °F | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane, 30% | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1044 at 81 °F (NTP, 1992) - Denser than water; will sink, 1.1012 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1044 at 81 °F, (81 °F): 1.10 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.8 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg at 77 °F (NIOSH, 2023), 0.2 [mmHg], VP: <0.27 kPa at 25 °C, 0.2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24, 0.2 mmHg at 77 °F, (77 °F): 0.2 mmHg | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid, Thick liquid | |

CAS No. |

137-05-3, 25067-29-2 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecrylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(methyl cyanoacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN7979561R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, 2-cyano-, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AS6ACFC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-40 °C | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Polymerization Mechanisms and Kinetics of Methyl 2 Cyanoacrylate

Free Radical Polymerization Studies of Methyl 2-Cyanoacrylate

Copolymerization Studies with Vinyl Monomers (e.g., Methyl Methacrylate)

The copolymerization of this compound (M1) with vinyl monomers, particularly methyl methacrylate (MMA) (M2), has been a subject of significant research to modify the properties of the resulting polymer. Studies conducting radical copolymerization in benzene at 60°C with an azobisisobutyronitrile (AIBN) initiator have determined the reactivity ratios to be r1 = 0.25 and r2 = 0.04 nih.gov. These values indicate that the growing polymer chain ending in a this compound radical is four times more likely to react with a methyl methacrylate monomer than with another this compound monomer. Conversely, a growing chain ending in a methyl methacrylate radical is 25 times more likely to react with a this compound monomer than with another methyl methacrylate monomer.

This strong preference for cross-propagation over homopropagation is a clear indicator of a high tendency for alternation between the two monomer units in the polymer chain. The rates of copolymerization have been observed to decrease as the concentration of the cyanoacrylate monomer increases, a phenomenon attributed to this alternating behavior nih.gov.

Further research into similar systems, such as the copolymerization of n-butyl cyanoacrylate (BCA) and methyl methacrylate (MMA), corroborates these findings. For this system, the reactivity ratios were determined to be rBCA = 0.236 ± 0.042 and rMMA = 0.057 ± 0.008, again confirming a strong alternating tendency.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Tendency |

|---|---|---|---|---|

| This compound | Methyl Methacrylate | 0.25 | 0.04 | Alternating |

| n-Butyl Cyanoacrylate | Methyl Methacrylate | 0.236 ± 0.042 | 0.057 ± 0.008 | Alternating |

Reactivity Ratios and Alternating Tendencies in Copolymer Systems

The product of the reactivity ratios (r1 * r2) for the this compound and methyl methacrylate system is 0.01, a value significantly less than 1. This provides strong quantitative evidence for the high alternating tendency of this copolymer system. The Alfrey-Price Q and e values, which describe the general reactivity and polarity of monomers, respectively, also support this observation. For this compound, reported values are Q = 17 and e = 2.48, indicating its high reactivity and electron-deficient nature, which promotes alternation with more electron-rich monomers like methyl methacrylate nih.gov.

The practical implication of this alternating tendency is the formation of a copolymer with a regular structure of alternating monomer units, which can significantly influence the material's physical and chemical properties compared to the respective homopolymers.

Influence of Environmental Factors on Polymerization Dynamics

Impact of Temperature and Humidity on Curing Processes

The polymerization of this compound is highly sensitive to environmental conditions, particularly temperature and humidity. Generally, an increase in temperature accelerates the curing process incurelab.compcbiochemres.com. Conversely, lower temperatures slow down the polymerization reaction incurelab.com. This is a critical consideration in applications where control over the curing time is necessary. While the molecular weight of the resulting poly(this compound) is not significantly affected by temperature, the rate of polymerization is nih.gov.

Humidity plays a crucial role as water molecules can act as initiators for the anionic polymerization of cyanoacrylates pcbiochemres.comincurelab.comchenso.com. Higher humidity levels lead to a faster curing process incurelab.comcolle21.com. The optimal ambient relative humidity for bonding is typically between 40% and 60% chenso.comcolle21.com. Below this range, the cure can be significantly slowed, while excessively high humidity can also lead to lower bond strength chenso.comcolle21.com.

| Environmental Factor | Effect on Curing Process | Optimal Range |

|---|---|---|

| Temperature | Higher temperatures accelerate curing; lower temperatures slow it down. | Application-dependent |

| Relative Humidity | Higher humidity accelerates curing; lower humidity slows it down. | 40% - 60% |

Role of Chemical Accelerators and Inhibitors in Polymerization Control

To precisely control the rapid polymerization of this compound, chemical accelerators and inhibitors are employed.

Accelerators are substances that increase the rate of polymerization. These are particularly useful in low humidity conditions or when bonding acidic surfaces that can inhibit the curing process pcbiochemres.comchenso.com. Various compounds can act as accelerators, including amines and certain crown ethers. The addition of an accelerator can reduce the bonding time to under two seconds.

Inhibitors are crucial for stabilizing the monomer and preventing premature polymerization during storage and handling. Both anionic and radical polymerization inhibitors are used.

Anionic Polymerization Inhibitors: Acidic compounds are effective inhibitors of the anionic polymerization of cyanoacrylates. These can range from weak acids, which slow down the polymerization, to strong acids that can completely halt it. Examples include sulfur dioxide, p-toluenesulfonic acid, and hydroquinone google.com.

Radical Polymerization Inhibitors: While less common for adhesive applications, radical polymerization can occur, especially at elevated temperatures or upon exposure to UV light. Phenolic compounds such as hydroquinone, p-methoxyphenol, and catechol are commonly used to prevent unwanted radical polymerization nih.gov.

It is important to note that some inhibitors, like 1,3-propanesultone, have been shown to have a negligible effect on the rate of radical polymerization at elevated temperatures, even at relatively high concentrations nih.gov.

Microstructural Analysis of Poly(this compound) Formation

Morphological Evolution during Polymerization

The morphology of the resulting poly(this compound) is influenced by the polymerization conditions. Scanning electron microscopy (SEM) has been utilized to study the morphological changes during the formation of cyanoacrylate polymer films pcbiochemres.com.

Studies on the polymerization of ethyl 2-cyanoacrylate, a closely related monomer, have shown that post-curing at elevated temperatures can alter the morphology of the polymer. For instance, nano-spheres that are present after curing at 25°C are not observed after post-curing at 90°C, indicating a significant change in the polymer structure. This post-curing process can also lead to a decrease in the percentage of higher molecular weight polymer chains due to an "unzipping" depolymerization mechanism, which in turn affects the mechanical properties of the material.

While detailed time-resolved studies on the morphological evolution of poly(this compound) specifically are limited, the available research on related cyanoacrylates suggests a dynamic process where the initial polymer formation is followed by potential reorganization and even degradation depending on the thermal history of the material.

Spectroscopic Characterization of Polymerization Evolution

The evolution of the polymerization of this compound can be meticulously monitored in real-time through various spectroscopic techniques. These methods provide invaluable insights into the reaction kinetics, the degree of monomer-to-polymer conversion, and the structural changes occurring during the process. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are instrumental in this characterization.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for tracking polymerization kinetics by identifying and quantifying the consumption of specific chemical bonds. mdpi.com In the case of cyanoacrylate polymerization, the primary focus is on the C=C vinyl bond of the monomer, which is consumed as the polymer chain grows. mdpi.com

The progress of the reaction can be followed by monitoring the decrease in the intensity of absorption bands characteristic of the monomer's vinyl group. mdpi.com Concurrently, the appearance and growth of bands corresponding to the newly formed poly(this compound) backbone can be observed. For instance, studies on commercial ethyl 2-cyanoacrylate adhesives have demonstrated that a thin film can achieve 80-85% polymerization in ambient conditions within 6 hours, with the reaction continuing for up to 12-18 hours. researchgate.netsemanticscholar.org A rapid initial conversion is often observed, with as much as 60% of double bonds converting within the first two hours. mdpi.com

The degree of conversion (DC) is often calculated by comparing the change in the characteristic peak of the C=C bond against an internal reference peak that remains unchanged during the reaction, such as the C=O ester peak. researchgate.net The disappearance of certain peaks in the IR spectrum serves as direct evidence of the polymerization's progression. researchgate.netsemanticscholar.org

Table 1: Key FTIR Peaks for Monitoring this compound Polymerization

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Polymerization |

|---|---|---|

| ~1636 | C=C Stretch | Monomer peak that decreases in intensity as polymerization proceeds. nih.gov |

| ~1750 | C=O Stretch | Ester carbonyl group, often used as an internal standard as its concentration is stable. researchgate.net |

| ~2250 | C≡N Stretch | Nitrile group, generally stable and can also serve as a reference. |

| ~1320 | CH₂ Wagging | Can be used as a reaction peak to assess polymerization of methacrylates. nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that offers a non-invasive and non-destructive means to characterize the polymerization kinetics of cyanoacrylates. nih.govmdpi.com It is highly specific for chemical bonds and can be used to study the process in bulk or thin films. mdpi.comresearchgate.net Similar to FTIR, Raman spectroscopy tracks the conversion of the monomer by monitoring the intensity of the C=C stretching band. nih.gov

Research has shown that the polymerization process of cyanoacrylates consists of a fast initial phase followed by a slower phase. nih.govresearchgate.netresearchgate.net The rate and duration of these phases are highly dependent on factors such as the concentration of the cyanoacrylate. nih.govnih.gov For example, in one study, the evolution of the C=C intensity at approximately 1617 cm⁻¹ was used to characterize the polymerization rate. nih.gov This technique has been successfully employed to study the curing of cyanoacrylate-fumed fingerprints and the kinetics of cyanoacrylate-based adhesives, demonstrating its versatility. mdpi.comresearchgate.netresearchgate.net

Table 2: Characteristic Raman Peak for Cyanoacrylate Polymerization Monitoring

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Polymerization |

|---|

This table is interactive. You can sort the columns by clicking on the headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms, making it an excellent tool for characterizing the structure of the resulting polymer and, in some cases, the polymerization kinetics. Both ¹H and ¹³C NMR can be used to confirm the conversion of the monomer to the polymer. dtic.milresearchgate.net

Upon polymerization, the signals corresponding to the vinyl protons and carbons of the this compound monomer disappear, while new signals corresponding to the saturated backbone of the polymer appear. For instance, the characteristic chemical shifts of the vinyl protons in the monomer are replaced by broad signals corresponding to the methine and methylene protons in the polymer chain. High-resolution NMR can be used to investigate the chemical nature of the individual components and the final polymer structure. researchgate.net Pressure-controlled NMR spectroscopy is a promising method for studying polymers in different environments, which can provide insights into the polymerization process under various conditions. nih.gov

Table 3: Conceptual ¹H NMR Chemical Shift Changes During Polymerization

| Proton Environment | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) | Change Upon Polymerization |

|---|---|---|---|

| Vinyl Protons (CH₂=) | ~5.5 - 6.5 | N/A | Signals disappear completely. |

| Methylene Protons (-CH₂-) | N/A | Broad signal ~2.0 - 2.5 | New broad signal appears. |

| Methine Proton (-CH-) | N/A | Broad signal ~4.0 - 4.5 | New broad signal appears. |

This table is interactive. You can sort the columns by clicking on the headers. Note: Specific ppm values can vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying photopolymerization reactions. Anionic photopolymerization of this compound can be initiated by the photoinduced heterolysis of certain compounds, and this process can be monitored using UV-Vis spectroscopy. dtic.mil The technique measures the electronic transitions within a molecule. fiveable.me

Table 4: Application of UV-Vis Spectroscopy in Monitoring Initiated Polymerization

| Monitored Species | Spectroscopic Change | Kinetic Information Derived |

|---|---|---|

| Photoinitiator (e.g., Eosin Y) | Decrease in absorbance at its λmax (e.g., 523 nm). mit.edu | Rate of initiator consumption, initiation kinetics. |

| Monomer (if conjugated) | Decrease in absorbance corresponding to its electronic transitions. | Rate of monomer consumption. |

This table is interactive. You can sort the columns by clicking on the headers.

Degradation and Biotransformation Pathways of Poly Methyl 2 Cyanoacrylate

Hydrolytic Degradation Mechanisms in Aqueous Environments

In the presence of water or bodily fluids, PMCA undergoes hydrolytic degradation, a process significantly influenced by pH. afinitica.comjohnshopkins.edu The degradation proceeds via scission of the main polymer chain. afinitica.comjohnshopkins.eduscispace.com Studies conducted under both heterogeneous and homogeneous conditions have confirmed that the polymer breaks down through hydrolysis. afinitica.comjohnshopkins.edu The rate of this degradation is notably slower under neutral conditions compared to alkaline environments, where it is considerably accelerated. afinitica.comjohnshopkins.edu

Chemical Hydrolysis via Hydroxyl Ion Attack

The degradation of the poly(methyl 2-cyanoacrylate) backbone is initiated by the nucleophilic attack of hydroxyl ions (OH⁻). afinitica.com This process, which involves the hydrolytic scission of the polymer chain, is particularly prominent under alkaline conditions. afinitica.comjohnshopkins.edu The hydroxyl ion targets the polymer backbone, leading to chain cleavage. afinitica.com This mechanism is a key pathway for the breakdown of the polymer in aqueous media.

Reverse Knoevenagel Reaction Pathway

A proposed mechanism for the hydroxyl ion-initiated degradation is the reverse Knoevenagel reaction. afinitica.comresearchgate.net This pathway involves the attack of a hydroxyl ion on the polymer, leading to the formation of an intermediate that subsequently breaks down. afinitica.com This reaction effectively reverses the condensation process used to synthesize the monomer, resulting in the scission of the main polymer chain. afinitica.compcbiochemres.com

Formation of Formaldehyde (B43269) and Alkyl Cyanoacetate (B8463686) as Degradation Products

The hydrolytic degradation of poly(alkyl α-cyanoacrylates) ultimately yields two primary products: formaldehyde and the corresponding alkyl cyanoacetate. afinitica.comjohnshopkins.eduscispace.com In the case of poly(this compound), the products are formaldehyde and methyl cyanoacetate. The generation of formaldehyde has been consistently identified and confirmed through the preparation of its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) and dimedone derivatives. afinitica.comscispace.com The amount of formaldehyde released can be quantified to study the kinetics of the degradation process. afinitica.comresearchgate.net As the polymer chain breaks down, methyl cyanoacetate is also formed as a final product. afinitica.comjohnshopkins.edu

Table 1: Products of Hydrolytic Degradation of Poly(this compound)

| Degradation Pathway | Initiating Agent | Key Products |

| Chemical Hydrolysis / Reverse Knoevenagel Reaction | Hydroxyl Ion (OH⁻) | Formaldehyde, Methyl Cyanoacetate |

Enzymatic Degradation Processes

In addition to chemical hydrolysis, poly(this compound) is also susceptible to enzymatic degradation. This biodegradation pathway primarily involves the hydrolysis of the ester side chains, a process catalyzed by specific enzymes present in biological systems. nih.gov

Esterase-Catalyzed Cleavage of Polymer Chains

Enzymes, particularly esterases, play a significant role in the biotransformation of PMCA. nih.gov These enzymes catalyze the hydrolysis of the ester bonds in the polymer's side chains. researchgate.netnih.gov This enzymatic action leads to the cleavage of the methyl ester group from the polymer backbone. nih.gov The process is a form of surface erosion, where the enzyme acts on the accessible ester linkages of the polymer. nih.gov

Formation of Polycyanoacrylic Acid and Corresponding Alcohol

The esterase-catalyzed hydrolysis of the side chains of poly(this compound) results in the formation of two main products: poly(cyanoacrylic acid) and the corresponding alcohol, which in this case is methanol. researchgate.netnih.gov The resulting poly(cyanoacrylic acid) is a water-soluble polymer, which facilitates its elimination from the body. nih.gov This enzymatic pathway represents a different degradation mechanism from the main-chain scission observed in chemical hydrolysis. researchgate.netnih.gov

Table 2: Products of Enzymatic Degradation of Poly(this compound)

| Degradation Pathway | Catalyzing Enzyme | Key Products |

| Side-Chain Hydrolysis | Esterase | Poly(cyanoacrylic acid), Methanol |

Factors Influencing Degradation Rate

The degradation of poly(this compound) and its homologs is not a static process; rather, it is dynamically influenced by a range of chemical and physical factors. The rate of hydrolytic scission of the polymer chain is dictated by the polymer's intrinsic chemical structure as well as the external environmental conditions it is exposed to. Understanding these factors is critical for predicting the material's behavior in biomedical and industrial applications.

The length of the alkyl ester side chain on the cyanoacrylate monomer unit is a primary determinant of the polymer's degradation rate. Research consistently shows that the rate of degradation is inversely proportional to the length of the alkyl side chain. afinitica.comjohnshopkins.eduresearchgate.net Polymers with shorter side chains degrade more rapidly than those with longer ones.

This trend is attributed to the increasing hydrophobicity conferred by longer alkyl groups, which impedes water penetration into the polymer matrix—a necessary step for the hydrolytic degradation mechanism. Consequently, poly(this compound), with the shortest methyl group, exhibits the fastest degradation. As the homologous series is ascended to ethyl, butyl, and octyl cyanoacrylates, the degradation rate progressively decreases. afinitica.comjohnshopkins.edu For instance, in one study, poly(butyl cyanoacrylate) (PBCA) nanoparticles showed 88% degradation after 48 hours, whereas poly(octyl cyanoacrylate) (POCA) nanoparticles degraded by only 3% in the same timeframe. nih.gov This slower degradation of higher homologs is also associated with lower tissue toxicity, as the slower release of degradation products like formaldehyde allows for more efficient metabolic processing by surrounding tissues. afinitica.comresearchgate.net

| Polymer | Alkyl Side Chain | Relative Degradation Rate | Supporting Evidence |

|---|---|---|---|

| Poly(this compound) | -CH₃ | Fastest | Degrades at a considerably faster rate than butyl derivative. afinitica.com |

| Poly(ethyl 2-cyanoacrylate) | -CH₂CH₃ | Fast | Lower alkyl homologues show higher degradation rates. researchgate.net |

| Poly(butyl 2-cyanoacrylate) | -(CH₂)₃CH₃ | Moderate | Degraded by 88% in 48 hours. nih.gov |

| Poly(octyl 2-cyanoacrylate) | -(CH₂)₇CH₃ | Slow | Degraded by only 3% in 48 hours. nih.gov |

The physical form of the polymer significantly impacts its degradation kinetics, primarily through the available surface area for hydrolysis. nih.gov Degradation of poly(alkyl cyanoacrylates) is predominantly a surface erosion process. nih.gov Therefore, a larger surface-area-to-volume ratio facilitates a more rapid breakdown.

Research has shown that the apparent form of the polymer greatly affects the degradation rate; for example, powdery polymers degrade much more quickly than solid films. researchgate.net This is because the powder form presents a vastly larger collective surface area for the surrounding aqueous medium to interact with. Similarly, nanoparticles, which are engineered to have a high specific surface area, are more susceptible to degradation than bulk materials. nih.gov This principle is critical in applications like drug delivery, where the degradation rate of nanoparticles must be precisely controlled.

The initial molecular weight of poly(this compound) is another crucial factor governing its degradation. Studies have indicated that polymers with a lower initial molecular weight tend to degrade faster. researchgate.net This is because shorter polymer chains have a higher proportion of chain ends, which are often the initial sites for the unzipping depolymerization process.

The degradation process itself leads to a significant reduction in the polymer's molecular weight over time. afinitica.comafinitica.com When dissolved in organic solvents, high-molecular-weight poly(alkyl cyanoacrylates) can degrade rapidly within hours, replaced by a much lower-molecular-weight material. afinitica.com This occurs via a base-catalyzed unzipping from the chain terminus. afinitica.com Even in the solid state, a substantial decrease in molecular weight is observed over longer periods. afinitica.com The molecular weight distribution also plays a role; a broader distribution may lead to a more heterogeneous degradation pattern as lower-molecular-weight fractions degrade first. nih.gov

The degradation of poly(this compound) is highly sensitive to the pH of the surrounding medium. The hydrolytic process is significantly accelerated under alkaline (basic) conditions. afinitica.comjohnshopkins.edu In homogeneous solutions under alkaline conditions, the degradation rate is considerably higher than under neutral conditions. afinitica.comjohnshopkins.edu Conversely, acidic conditions inhibit the degradation process. afinitica.com This is because the degradation mechanism involves a base-catalyzed hydrolytic scission of the polymer chain. afinitica.comafinitica.com For instance, poly(butyl cyanoacrylate) nanoparticles are stable at a low pH of 4 but degrade rapidly at a physiological pH of 7.4. nih.gov

| pH Condition | Relative Stability | Observed Half-Life |

|---|---|---|

| pH 4.0 | High (Stable) | 144 days |

| pH 5.5 | Moderate | 7 days |

| pH 7.4 | Low (Rapid Degradation) | 3 days |

Data derived from studies on PBCA nanoparticles. nih.gov

Temperature also plays a conventional role in degradation kinetics. Increased temperature accelerates the rate of chemical reactions, including the hydrolysis of the polymer backbone. Poly(ethyl 2-cyanoacrylate), for example, begins to degrade around its glass transition temperature of approximately 150°C. nih.gov In solution, heating a sample of poly(ethyl α-cyanoacrylate) at 80°C for 24 hours resulted in a measurable decrease in its number-average molecular weight. afinitica.com

In Vitro and In Vivo Degradation Studies

The environment in which degradation occurs—whether in a controlled laboratory setup (in vitro) or within a biological system (in vivo)—profoundly affects the process. A key distinction in in vitro studies is between homogeneous and heterogeneous systems.

The degradation kinetics of poly(alkyl cyanoacrylates) differ markedly between homogeneous and heterogeneous systems, a distinction highlighted in early kinetic studies. afinitica.comjohnshopkins.edu

Homogeneous Systems: In a homogeneous system, the polymer is fully dissolved in a solvent. Under these conditions, especially in the presence of even weak or adventitious bases, degradation can be extremely rapid. afinitica.com The polymer chains are fully exposed to the solvent and any catalytic species, leading to a swift decrease in molecular weight over a few hours. afinitica.com This process is characterized by an equilibrium between depolymerization (unzipping from chain ends) and repolymerization, which results in a new, much lower-molecular-weight polymer. afinitica.com

Heterogeneous Systems: In a heterogeneous system, the solid polymer is in contact with a liquid phase (e.g., water or a buffer solution), which is more representative of its use as a tissue adhesive or in nanoparticle formulations. Here, degradation is much slower because it is limited to the surface of the polymer. afinitica.comresearchgate.net The process is governed by the rate of water diffusion into the polymer and the subsequent surface erosion. nih.gov For example, poly(α-cyanoacrylates) degrade slowly when the solid polymer is extracted with distilled water. afinitica.com While the underlying hydrolytic mechanism is the same, the rate is limited by the physical accessibility of the polymer chains.

Degradation in Biological Media and Tissue Environments

The degradation of poly(this compound) (PMCA) and other poly(alkyl cyanoacrylates) (PACAs) in biological media and tissue environments is a complex process governed by both hydrolytic and enzymatic pathways. The rate and mechanism of degradation are significantly influenced by the physiological environment, the specific alkyl chain length of the cyanoacrylate monomer, and the physical form of the polymer.

The primary mechanism of degradation for PACAs in aqueous environments, including biological fluids, is hydrolysis. This process involves the cleavage of the polymer backbone, leading to the formation of formaldehyde and poly(this compound) acid. Another identified degradation pathway is the hydrolysis of the ester bond, which is catalyzed by enzymes. nih.gov The degradation process begins with the absorption of water, followed by the hydrolytic cleavage of polymer chains. poly-med.com

In vivo studies have confirmed this degradation pathway. When Carbon-14 labeled poly(this compound) was implanted in dogs, radioactivity was later detected in the urine, indicating that the polymer was degraded into water-soluble metabolites that could be excreted. nih.gov The degradation products identified were primarily urea (B33335) and nitrates. nih.gov

The rate of degradation is inversely related to the length of the alkyl side chain of the polymer. Polymers with shorter alkyl chains, such as poly(this compound) and poly(ethyl cyanoacrylate), degrade more rapidly than those with longer chains like poly(butyl cyanoacrylate) (PBCA) and poly(octyl cyanoacrylate) (POCA). nih.govresearchgate.net This difference in degradation rate has been demonstrated both in vitro and intracellularly. nih.govbohrium.com For instance, within a 24-hour period inside cells, PBCA nanoparticles show significant degradation and release of their contents, while POCA nanoparticles remain largely intact. nih.govbohrium.com

The degradation of PACA nanoparticles is also pH-dependent. Studies on PBCA nanoparticles have shown that their degradation is more rapid at a physiological pH of 7.4 compared to more acidic conditions. nih.gov

Interactive Data Table: Degradation of Poly(alkyl cyanoacrylate) Nanoparticles

The following table summarizes the degradation rates of different PACA nanoparticles under various conditions.

| Polymer Nanoparticle | Condition | Time | Degradation (%) | Half-life | Reference |

| PBCA | Intracellular | 24 hours | Significant | - | nih.govbohrium.com |

| POCA | Intracellular | 24 hours | Minimal | - | nih.govbohrium.com |

| PBCA | pH 7.4 | 48 hours | 88% | 25 hours | nih.gov |

| POCA | pH 7.4 | 48 hours | 3% | ~500 hours | nih.gov |

| P(BCA/OCA) copolymer | pH 7.4 | 48 hours | 45% | - | nih.gov |

The degradation process is not only a chemical phenomenon but also involves biological interactions. When nanoparticles are introduced into a biological medium like blood plasma, proteins immediately adsorb to their surface, forming a "protein corona". nih.govnih.gov This protein layer can influence the nanoparticle's stability, aggregation, and interaction with cells, thereby affecting its degradation and biodistribution. nih.govumich.edu The composition of this protein corona is dynamic and depends on the physicochemical properties of the nanoparticle surface. nih.govbeilstein-journals.org

Enzymatic activity plays a crucial role in the biotransformation of PACAs. Esterases present in tissues and biological fluids can catalyze the hydrolysis of the ester bonds in the polymer backbone, accelerating the degradation process. nih.govresearchgate.net The enzymatic hydrolysis of polymeric biomaterials is a multi-step process that includes the diffusion of the enzyme to the polymer surface, adsorption, catalysis of the hydrolysis reaction, and finally, the diffusion of soluble degradation products away from the material. core.ac.uk Studies with poly(isobutyl cyanoacrylate) nanoparticles in the presence of rat liver microsomes showed that ester hydrolysis is enzymatically catalyzed, in contrast to the formaldehyde-producing pathway. nih.gov

The physical form of the polymer also significantly impacts its degradation rate. For example, powdery forms of PACAs degrade much more rapidly than polymer films due to their higher surface-area-to-volume ratio, which allows for greater exposure to the surrounding aqueous and enzymatic environment. researchgate.netkist.re.kr

Histological studies of tissue response to PACA implants show that the degradation products can elicit a cellular response. The release of formaldehyde, a known cytotoxic compound, is a key consideration. researchgate.netkist.re.kr However, the amount of formaldehyde released is not always directly proportional to the degradation rate of the polymer. researchgate.netkist.re.kr Polymers with longer alkyl side groups, such as octyl cyanoacrylate, tend to release lower amounts of formaldehyde upon degradation and exhibit higher cell viability in culture experiments. researchgate.netkist.re.kr

Toxicological Profiles and Biocompatibility Research of Methyl 2 Cyanoacrylate

In Vitro Cytotoxicity Assessments

In vitro studies are fundamental in determining the potential toxicity of a substance at the cellular level. For Methyl 2-cyanoacrylate, these assessments have provided critical insights into its effects on various cell types.

Direct Contact Assays on Cell Cultures (e.g., Osteoblasts, Fibroblasts)

Direct contact assays involve placing the material directly onto a cultured cell monolayer to observe its immediate cytotoxic effects. Studies utilizing this method have consistently demonstrated the cytotoxicity of this compound.

When tested on human oral osteoblast cells, this compound induced the formation of an inhibition zone, indicating cell death in the area immediately surrounding the adhesive researchgate.nethsforum.com. Similar cytotoxic effects have been observed in direct contact studies with fibroblast cell cultures ekb.eg. These assays reveal that substances leaching from the polymerized this compound are detrimental to the viability of cells in direct proximity.

Evaluation of Inhibition Zones and Cell Viability (e.g., MTT Assay)

The formation of inhibition zones is a key indicator of cytotoxicity in direct contact assays. For this compound, studies have reported the formation of inhibitory zones ranging from 200 to 500 μm around the material when in contact with osteoblast cells researchgate.nethsforum.com. This zone represents the area where cell lysis and death have occurred due to the toxic effects of the compound.

To quantify cell viability more precisely, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability. In a study comparing this compound with a control group on human osteoblast cell cultures, the MTT assay revealed a significant difference in optical densities, confirming the cytotoxic nature of this compound researchgate.nethsforum.com. The principle of the MTT assay relies on the capacity of living cells to convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals through the action of mitochondrial dehydrogenases nih.gov.

Cell Viability of Osteoblasts in Direct Contact with Cyanoacrylates

| Group | Description | Inhibition Zone | Cell Viability (MTT Assay) |

|---|---|---|---|

| CA1 | This compound | 200-500 μm | Significantly lower than control |

| CA2 | Ethyl 2-cyanoacrylate | 200-500 μm | Not significantly different from control |

| CA3 | Control (no cyanoacrylate) | No inhibition zone | Baseline |

Comparative Cytotoxicity with Other Alkyl Cyanoacrylates

Research has shown that the cytotoxicity of alkyl cyanoacrylates is related to the length of their alkyl chain. Shorter-chain derivatives, such as this compound, have been found to be more histotoxic than their longer-chain counterparts like butyl and octyl cyanoacrylates nih.govnih.gov.

The higher toxicity of shorter-chain cyanoacrylates is attributed to their faster degradation, which leads to a higher concentration of cytotoxic degradation products, namely formaldehyde (B43269) and cyanoacetate (B8463686) nih.govnih.gov. In vitro studies comparing different alkyl cyanoacrylates have demonstrated that lower alkyl homologues exhibit higher tissue toxicity researchgate.netnih.gov. For instance, one study found that while both methyl and ethyl 2-cyanoacrylate produced similar inhibition zones, cell viability testing using the MTT assay indicated that ethyl 2-cyanoacrylate was less cytotoxic than this compound ekb.eg. This suggests that even among the shorter-chain variants, an increase in the alkyl chain length can mitigate cytotoxic effects.

In Vivo Biocompatibility and Tissue Response Studies

In vivo studies provide a more comprehensive understanding of a material's biocompatibility by examining the complex interactions within a living organism.

Inflammatory and Necrotic Effects in Tissue

The in vivo application of this compound has been associated with significant inflammatory responses and tissue necrosis. The degradation of this compound into formaldehyde and cyanoacetate is a primary driver of this histotoxicity nih.govcardiolinkgroup.com.

Studies have shown that shorter-chain cyanoacrylates, including the methyl derivative, induce a more severe acute inflammatory reaction compared to longer-chain variants nih.govnih.gov. This inflammatory response can be characterized by the presence of neutrophils, exudate, and a chronic foreign body giant cell reaction nih.gov. The exothermic nature of the polymerization reaction of cyanoacrylates can also contribute to tissue damage, although this is a factor for all cyanoacrylates mdpi.com. In some animal models, the application of this compound has been shown to cause vascular necrosis specialchem.com.

Histological Findings of Cyanoacrylate Derivatives in Tissue

| Cyanoacrylate Derivative | Inflammatory Response | Tissue Necrosis | Foreign Body Reaction |

|---|---|---|---|

| Methyl/Ethyl 2-cyanoacrylate | Severe acute inflammation | Present | Chronic giant cell reaction |

| Butyl 2-cyanoacrylate | Mild acute inflammation | Minimal | Mild foreign body reaction |

Inhibition of Healing Processes

The pronounced cytotoxicity and inflammatory response associated with this compound can interfere with and inhibit the normal wound healing process. While cyanoacrylates, in general, can act as a barrier to infection, the chemical properties of the methyl derivative are often detrimental to tissue repair.

The accumulation of toxic byproducts from the rapid degradation of this compound can disrupt healing cardiolinkgroup.com. The intense inflammatory reaction and tissue necrosis it causes are counterproductive to the formation of healthy granulation tissue and re-epithelialization, which are critical stages of wound healing. Although some studies suggest that cyanoacrylates with longer carbon chains can promote a less intense and more organized inflammatory reaction, leading to better healing outcomes, the shorter-chain methyl variant is generally considered too histotoxic for optimal wound repair nih.gov. The use of excessive quantities of cyanoacrylate has been reported to retard healing.

Long-Term Histopathological Evaluations

Long-term histopathological evaluations of this compound have raised concerns, particularly regarding its use in clinical applications when compared to longer-chain cyanoacrylates. Shorter-chain derivatives, such as this compound, have demonstrated a higher degree of histotoxicity. nih.gov Studies have shown that the degradation of this compound polymers can lead to a more pronounced inflammatory response in tissues. nih.gov

In comparative studies, the implantation of this compound has been associated with acute inflammation, tissue necrosis, and a chronic foreign body giant cell reaction. nih.gov The faster degradation rate of shorter-chain cyanoacrylates results in a higher concentration of degradation byproducts, which are believed to contribute to the observed tissue toxicity. nih.gov While some of these inflammatory reactions may resolve over time, the initial severe tissue response has limited the long-term clinical use of this compound in favor of more biocompatible, longer-chain alternatives like butyl and octyl cyanoacrylates.

Systemic Toxicological Considerations

Sensitization Potential (e.g., Skin Allergy, Asthma-like Allergy)

This compound is recognized as a sensitizing agent, capable of inducing both skin and respiratory hypersensitivity reactions. nj.govbmj.comscilit.com Occupational exposure is a primary route for sensitization.

Skin Sensitization: Prolonged or repeated skin contact with this compound can lead to the development of allergic contact dermatitis. nj.gov Once an individual is sensitized, even very low future exposures can trigger an allergic reaction, characterized by itching and a skin rash. nj.gov

Respiratory Sensitization: Inhalation of this compound vapors can cause an asthma-like allergy. nj.govbmj.com This occupational asthma is a significant concern for workers who are regularly exposed to the adhesive. oup.comnih.gov The development of this allergic response can lead to asthma attacks with symptoms such as shortness of breath, wheezing, coughing, and chest tightness upon subsequent exposure. nj.gov The humidity of the working environment may play a role, with lower humidity potentially increasing the risk of sensitization to cyanoacrylates due to a lower tendency of the monomers to polymerize in the air. oup.com

| Type of Sensitization | Health Effect | Key Findings |

| Skin | Allergic Contact Dermatitis | Repeated contact can lead to skin allergy, causing itching and rash upon re-exposure. nj.gov |

| Respiratory | Asthma-like Allergy | Inhalation of vapors can induce occupational asthma with classic symptoms upon future exposure. nj.govbmj.comnih.gov |

Mutagenicity Studies (e.g., Ames Test with Salmonella Typhimurium)

This compound has been shown to possess mutagenic properties in in-vitro studies. The most common assay used to determine this is the Ames test, which utilizes strains of the bacterium Salmonella typhimurium to detect the potential of a chemical to cause mutations in DNA.

Research has demonstrated that this compound adhesives are mutagenic in Salmonella typhimurium strain TA100. nih.govnih.gov This mutagenic effect was observed both with and without the presence of a metabolic activation system (S9 mix), indicating that the compound is a direct-acting mutagen. nih.gov Furthermore, studies have specifically identified the vapors from the this compound monomer as being responsible for the mutagenic effect. nih.gov These findings suggest that exposure to this compound vapors may pose a genotoxic risk. researchgate.net

| Test System | Strain | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium TA100 | With and Without S9 Mix | Mutagenic nih.gov |

| Vapor Spot Test | Salmonella typhimurium TA100 | Not Applicable | Mutagenic nih.gov |

Carcinogenic Potential and Regulatory Bans on Clinical Use

The carcinogenic potential of this compound has not been definitively established through long-term animal studies. nj.gov While some sources indicate that it is not expected to be carcinogenic, the lack of comprehensive long-term carcinogenicity data remains a significant gap in its toxicological profile. who.intindustrialchemicals.gov.au The International Agency for Research on Cancer (IARC) has not classified this compound in terms of its carcinogenicity to humans.

Concerns about the histotoxicity of shorter-chain cyanoacrylates, including this compound, have led to limitations in their clinical use. The rapid degradation of these compounds and the subsequent inflammatory tissue reactions are primary factors in the preference for longer-chain, more biocompatible cyanoacrylates in surgical and dental applications. However, there is no evidence of specific regulatory bans on the clinical use of this compound directly due to its carcinogenic potential.

Occupational Exposure Risks and Health Impacts

Occupational exposure to this compound presents several health risks, primarily through inhalation of its vapor and direct contact with the skin and eyes. nj.gov The main health effects are irritation and sensitization. who.int

Workers in industries where this compound is used, such as in the assembly of electronics, manufacturing of plastics, and in the cosmetic industry for nail applications, are at risk of exposure. oup.com The health impacts of this exposure can be acute or chronic.